molecular formula C12H14N2O2 B013647 (S)-Mephenytoin CAS No. 70989-04-7

(S)-Mephenytoin

Cat. No. B013647
CAS RN: 70989-04-7
M. Wt: 218.25 g/mol
InChI Key: GMHKMTDVRCWUDX-LBPRGKRZSA-N
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Description

Synthesis Analysis

(S)-Mephenytoin and its derivatives are synthesized through various chemical reactions, highlighting the importance of the hydantoin scaffold in drug discovery. For example, the design and synthesis of a novel phenytoin derivative, 3-decyl-5,5-diphenylimidazolidine-2,4-dione (3DDID), were achieved by reacting phenytoin with a 1-bromodecyl agent. The synthesis process emphasizes the role of the hydantoin ring structure in determining the compound's pharmacological properties (Guerrab et al., 2021).

Molecular Structure Analysis

The molecular structure of (S)-Mephenytoin and its derivatives has been extensively studied using techniques such as density functional theory (DFT), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These studies have helped in understanding the molecular interactions and the electronic properties that contribute to the compound's pharmacological effects. The molecular structure analysis of 3DDID, for example, provided insights into its optimized geometry, molecular electrostatic potential (MEP) surface, and Frontier molecular orbitals (FOMs), contributing to its characterization as a novel drug compound (Guerrab et al., 2021).

Chemical Reactions and Properties

(S)-Mephenytoin undergoes various metabolic reactions in the human body, involving cytochrome P450 enzymes, particularly CYP2C19. The metabolism includes hydroxylation and demethylation, producing several metabolites. Genetic polymorphisms in the CYP2C19 gene affect the enzyme's ability to metabolize (S)-Mephenytoin, leading to variability in drug response among individuals. The identification of genetic defects responsible for poor metabolizer phenotypes has advanced the understanding of (S)-Mephenytoin's metabolic pathways and their implications for personalized medicine (Morais et al., 1994).

Physical Properties Analysis

The physical properties of (S)-Mephenytoin, including its solubility, particle size, and bioavailability, are critical for its pharmacokinetics and therapeutic efficacy. Issues related to generic inequivalence have arisen, particularly due to variability in particle size affecting the drug's absorption. The moderately large volume of distribution and high plasma protein binding of (S)-Mephenytoin are significant factors influencing its distribution and elimination from the body (Richens, 1979).

Chemical Properties Analysis

The chemical properties of (S)-Mephenytoin, including its reactivity and interactions with biological molecules, play a vital role in its pharmacological action and metabolism. The compound's ability to form hydrogen bonds and its interactions with cytochrome P450 enzymes are essential for its anticonvulsant activity and metabolic processing. Understanding these chemical properties helps in elucidating the drug's mechanism of action and potential interactions with other compounds (Poupaert et al., 1984).

Scientific Research Applications

  • Metabolic Phenotyping : (S)-Mephenytoin is used as a probe drug to study the genetic polymorphism in the CYP2C19 enzyme. This polymorphism is responsible for the poor metabolism phenotype in individuals, making (S)-Mephenytoin crucial in assigning metabolic phenotypes (Hi & Edeki, 1996).

  • Determination of Drug Interaction : Co-administration with other drugs, like debrisoquin, aids in accurately determining the metabolic phenotypes in populations (Sanz, Villén, Alm, & Bertilsson, 1989).

  • Wound Healing : While topical use of phenytoin (a related compound) is evidenced, robust research is needed to support its use as a healing agent in clinical practice (Firmino et al., 2014).

  • Assessment of Drug-Metabolizing Enzymes : The "Pittsburgh cocktail" approach, which includes (S)-Mephenytoin, is used to estimate in vivo CYP and N-acetyltransferase enzyme activities (Frye et al., 1997).

  • Understanding Genetic Basis of Metabolism : Research on the mephenytoin polymorphism has led to functional characterization and attempts to understand its genetic basis at biochemical and molecular levels (Wilkinson, Guengerich, & Branch, 1989).

  • Safety Evaluation : Studies have indicated that (S)-Mephenytoin does not significantly increase chromosome breaks, gaps, or abnormal forms in vitro, suggesting its genetic safety (Stenchever & Allen, 1973).

  • Study of Genetic Defects in Metabolism : The identification of specific genetic defects, such as CYP2C19m1 and CYP2C19m2 mutations in Japanese populations, helps in understanding the polymorphism of (S)-mephenytoin metabolism (de Morais et al., 1994).

Safety And Hazards


  • Adverse Effects : Common side effects include dizziness, drowsiness, and gastrointestinal disturbances.

  • Drug Interactions : (S)-Mephenytoin interacts with other antiepileptic drugs and may affect their metabolism.

  • Hepatic Metabolism : It is extensively metabolized in the liver, and genetic polymorphisms can influence its clearance.

  • Hypersensitivity : Rare cases of hypersensitivity reactions have been reported.


Future Directions

Research on (S)-Mephenytoin continues to explore its efficacy, safety, and potential applications. Investigations into personalized dosing based on genetic factors and drug interactions are ongoing.


properties

IUPAC Name

(5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046126
Record name (S)-Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Mephenytoin

CAS RN

70989-04-7
Record name (+)-Mephenytoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70989-04-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephenytoin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070989047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Mephenytoin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
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Record name MEPHENYTOIN, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,520
Citations
A Küpfer, RK Roberts, S Schenker… - Journal of Pharmacology …, 1981 - Citeseer
… mephenytoin containing 5 jzCi of D-{14C]-S-mephenytoin and 45 zCi of L-[3H] mephenytoin. The … of which 91±4% was formed from [‘4C]-S-mephenytoin. In contrast, urinary ex-cretion of …
Number of citations: 105 citeseerx.ist.psu.edu
PJ Wedlund, WS Aslanian, E Jacqz… - … of Pharmacology and …, 1985 - Citeseer
… Negligible phenylethyihydantoin(PEH), were investigated after a single po plasma concentrations of both S-mephenytoin and S-PEH were dose of racemic mephenytoin in normal …
Number of citations: 118 citeseerx.ist.psu.edu
SM De Morais, GR Wilkinson, J Blaisdell… - Journal of Biological …, 1994 - Elsevier
… for the 4'-hydroxylation of S-mephenytoin in huJapan, and the *… of Basel, with microsomal S-mephenytoin 4`-hydroxylase … for the polymorphism S-mephenytoin meof mal recessive …
LC Wienkers, CJ Wurden, E Storch… - Drug metabolism and …, 1996 - europepmc.org
Kinetic studies demonstrate that two forms of human liver cytochrome P450 are responsible for the formation of (R)-8-hydroxywarfarin: a low-affinity enzyme (KM approximately 1.5 mM), …
Number of citations: 144 europepmc.org
K Brosen, SMF De Morais, UA Meyer… - Pharmacogenetics …, 1995 - journals.lww.com
It has recently been shown that the most common mutation (named ml) in both Caucasian and Japanese poor metabolizers (PM) of S-mephenytoin is a single base pair mutation (G—> …
Number of citations: 115 journals.lww.com
H Heyn, RB White, JC Stevens - Drug Metabolism and Disposition, 1996 - Citeseer
… when incubated with either 200 pM or 1 mM S-mephenytoin. … CYP2B6 catalyzed the N-demethylation of S-mephenytoin … /min/mg protein when incubated with 200 pM S-mephenytoin. …
Number of citations: 152 citeseerx.ist.psu.edu
RJ Ferguson, SMF De Morais, S Benhamou… - … of Pharmacology and …, 1998 - ASPET
… for the polymorphism of S-mephenytoin metabolism in Japanese. Mol Pharmacol 46:594–598. … (1994a) The major genetic defect responsible for the polymorphism of S-mephenytoin in …
Number of citations: 281 jpet.aspetjournals.org
JD Balian, N Sukhova, JW Harris… - Clinical …, 1995 - Wiley Online Library
… tion,24 (2) S-mephenytoin inhibits omeprazole hydroxylation in … with S-mephenytoin metabolic phenotype in eight extensive metabolizers and eight poor metabolizers of S-mephenytoin.…
SMF de Morais, JA Goldstein, HG Xie… - Clinical …, 1995 - Wiley Online Library
… , (2) the hydroxylation index (micromoles S-mephenytoin dosed/micromoles 4’-… The phenotyping methods of S-mephenytoin oxidation were based on the amount of 4’-…
T Andersson, JO Miners, ME Veronese… - British journal of …, 1994 - Wiley Online Library
… of S-mephenytoin and the metabolism of diazepam since slow metabolisers of S-mephenytoin … Diazepam has also been seen to be a potent inhibitor of S-mephenytoin hydroxylation in …

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